6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid
Description
Properties
Molecular Formula |
C171H298N50O56 |
|---|---|
Molecular Weight |
3950 g/mol |
IUPAC Name |
6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[5-amino-2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C171H298N50O56/c1-26-82(16)126(212-147(253)103(65-77(6)7)202-167(273)133(89(23)228)216-144(250)96(46-34-39-61-175)192-164(270)131(87(21)226)219-150(256)108(70-121(240)241)201-146(252)106(68-119(236)237)199-139(245)100(52-56-116(179)233)194-156(262)123(79(10)11)208-141(247)94(44-32-37-59-173)188-137(243)99(51-55-115(178)232)195-160(266)129(85(19)29-4)214-155(261)113-49-42-64-221(113)169(275)122(182)78(8)9)159(265)191-95(45-33-38-60-174)143(249)217-135(91(25)230)168(274)215-130(86(20)30-5)163(269)210-125(81(14)15)158(264)220-134(90(24)229)166(272)193-97(48-41-63-186-171(183)184)142(248)211-127(83(17)27-2)161(267)203-105(67-118(181)235)145(251)200-107(69-120(238)239)149(255)213-128(84(18)28-3)162(268)207-110(73-223)152(258)198-104(66-92-71-185-76-187-92)148(254)218-132(88(22)227)165(271)196-101(53-57-117(180)234)140(246)204-112(75-225)154(260)209-124(80(12)13)157(263)206-111(74-224)153(259)205-109(72-222)151(257)189-93(43-31-36-58-172)136(242)190-98(50-54-114(177)231)138(244)197-102(170(276)277)47-35-40-62-176/h71,76-91,93-113,122-135,222-230H,26-70,72-75,172-176,182H2,1-25H3,(H2,177,231)(H2,178,232)(H2,179,233)(H2,180,234)(H2,181,235)(H,185,187)(H,188,243)(H,189,257)(H,190,242)(H,191,265)(H,192,270)(H,193,272)(H,194,262)(H,195,266)(H,196,271)(H,197,244)(H,198,258)(H,199,245)(H,200,251)(H,201,252)(H,202,273)(H,203,267)(H,204,246)(H,205,259)(H,206,263)(H,207,268)(H,208,247)(H,209,260)(H,210,269)(H,211,248)(H,212,253)(H,213,255)(H,214,261)(H,215,274)(H,216,250)(H,217,249)(H,218,254)(H,219,256)(H,220,264)(H,236,237)(H,238,239)(H,240,241)(H,276,277)(H4,183,184,186) |
InChI Key |
LWXMULNQYOQTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)N |
Origin of Product |
United States |
Biological Activity
The compound in focus, with a complex structure denoted as “6-amino-2-[[5-amino-2-[[6-amino-2-[[2-[[...]]]]]]]]”, is a multi-amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Structural Overview
The compound is characterized by a series of amino acid linkages, which contribute to its biological properties. The presence of multiple amino groups and carbonyl functionalities indicates potential interactions with biological targets, including enzymes and receptors.
Biological Activities
-
Anti-Cancer Properties :
- Recent studies have highlighted the anti-cancer activity of derivatives related to this compound, particularly those that include the 6-amino-2-pyridone structure. For instance, a derivative demonstrated significant cytotoxic effects against glioblastoma cells and other cancer types such as liver, breast, and lung cancers . The compound's ability to enhance the efficacy of existing small molecule inhibitors suggests a synergistic effect in cancer therapy.
-
Kinase Inhibition :
- The compound has been investigated for its role as a kinase inhibitor. Kinases are critical in signaling pathways that regulate cell growth and division. Inhibition of these enzymes can lead to cell cycle arrest in cancer cells, thereby reducing tumor growth . The structural features of the compound may facilitate binding to specific kinase domains, enhancing its therapeutic potential against resistant tumors.
-
Mechanism of Action :
- The exact mechanism through which this compound exerts its biological effects remains an area of active research. Preliminary findings suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction . Additionally, modifications to its structure have shown to influence its binding affinity and selectivity towards various biological targets.
Case Study 1: Anti-Cancer Activity
In a study focusing on the synthesis of 6-amino-2-pyridone derivatives, one particular compound (designated as 5o ) exhibited potent anti-cancer activity across multiple cancer cell lines. This study emphasized the importance of structural modifications in enhancing the bioactivity of such compounds .
Case Study 2: Kinase Inhibition
Research conducted on kinase inhibitors revealed that compounds with similar structural motifs to our target compound can effectively inhibit protein kinases involved in tumor progression. These findings underline the potential for developing targeted therapies using derivatives of this complex structure .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Findings :
- Compared to the HIV inhibitor (), it lacks a piperidine ring but incorporates more hydrophilic groups (e.g., hydroxypropanoyl), which may enhance solubility .
- Its carbamimidamidopentanoyl groups (seen in ) suggest guanidine-like motifs, enabling strong hydrogen bonding for receptor targeting .
2. Functional and Therapeutic Comparisons
Key Findings :
- Unlike glutathione, the target compound lacks a thiol group, limiting direct antioxidant activity but offering tailored redox modulation via carboxy/hydroxy motifs .
- Its size and branching may enable multi-valent interactions, a feature absent in smaller antiviral peptides like the HIV inhibitor .
- The benzothiazol derivatives () prioritize structural rigidity, whereas the target compound emphasizes functional diversity for adaptability .
3. Research and Development Insights
- Synthesis Challenges : The compound’s complexity necessitates advanced solid-phase techniques, similar to ’s building blocks, which use pyrrolidine and carbamimidamido precursors .
- Therapeutic Niche : While glutathione is a metabolic workhorse, the target compound’s design may fill roles in targeted therapies (e.g., protease inhibition or cytokine modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
